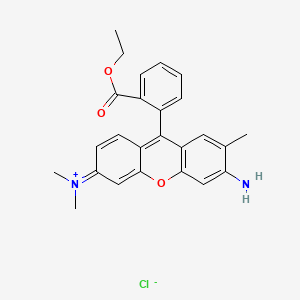

Rhodamine 3G

Description

Significance and Versatility of Rhodamine Scaffolds in Scientific Inquiry

The rhodamine scaffold is fundamentally significant in scientific research due to its inherent bright fluorescence, high molar absorptivity, and good photostability psu.edursc.orgrsc.org. These attributes make rhodamine dyes exceptionally useful as fluorescent probes for a wide range of applications. Rhodamine 3G, specifically, exhibits strong absorption and fluorescence within the visible spectrum, typically with maximum absorption and emission wavelengths in the range of 530-560 nm and 550-580 nm, respectively ontosight.ai. This spectral profile allows for effective visualization and detection in various experimental setups.

The versatility of rhodamine scaffolds, including this compound, is further underscored by their chemical modifiability. This compound exists as a chloride salt, which facilitates its use in aqueous solutions, a common requirement in biological and chemical studies ontosight.ai. Its applications span biological research, where it serves as a fluorescent probe for labeling proteins, nucleic acids, and cells to study cellular processes and structures, and in medical diagnostics, particularly in fluorescence microscopy and flow cytometry for cell analysis ontosight.ai. Beyond biological sciences, its vibrant color and stability also lend themselves to industrial applications in textiles, paints, and plastics ontosight.ai. This broad applicability highlights the rhodamine scaffold's capacity to be adapted for diverse analytical and diagnostic purposes.

Evolution of Rhodamine Derivatives for Advanced Research Applications

The development of rhodamine dyes has been a progressive journey, driven by the scientific community's demand for enhanced performance and novel functionalities. Early rhodamine dyes, such as Rhodamine B and Rhodamine 6G, established the foundational utility of the scaffold psu.eduwikipedia.org. The subsequent evolution has focused on refining spectral properties, improving photostability, and introducing specific responsiveness to environmental or biological cues.

Key advancements have involved chemical modifications to achieve red-shifted absorption and emission wavelengths, which are crucial for multiplexed imaging and reducing autofluorescence in biological samples nih.govacs.org. Strategies such as altering substituents on the xanthene core or modifying the amino groups have led to the creation of specialized derivatives nih.govpsu.edunih.gov. A significant area of development has been the manipulation of the equilibrium between the non-fluorescent spirolactam and the fluorescent zwitterionic forms of rhodamine dyes, enabling the creation of "fluorogenic" probes that exhibit a significant fluorescence increase upon a specific stimulus nih.govpsu.eduacs.orgnih.gov.

This compound represents a specific point in this evolutionary trajectory, contributing its particular spectral characteristics and chemical properties to the growing library of rhodamine-based tools ontosight.ainih.gov. Its synthesis and application demonstrate the ongoing efforts to tailor rhodamine structures for increasingly sophisticated research needs, paving the way for next-generation fluorescent probes with enhanced brightness, photostability, and targeted functionalities for advanced imaging and sensing rsc.orgnih.govbiorxiv.org.

This compound: Key Photophysical Properties

| Property | Value / Range | Notes |

| Chemical Name | Xanthylium, 3-amino-6-(dimethylamino)-9-(2-(ethoxycarbonyl)phenyl)-2-methyl-, chloride | IUPAC name derived from PubChem nih.gov |

| Molecular Formula | C₂₅H₂₅ClN₂O₃ | |

| Molecular Weight | 436.9 g/mol | Computed value nih.gov |

| Absorption Maximum (λabs) | ~530-560 nm | General range for this compound ontosight.ai |

| Emission Maximum (λem) | ~550-580 nm | General range for this compound ontosight.ai |

| Form | Chloride salt | Commonly used in aqueous solutions ontosight.ai |

| Solubility | Soluble in aqueous solutions | Facilitates use in biological and chemical studies ontosight.ai |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

6232-60-6 |

|---|---|

Molecular Formula |

C25H25ClN2O3 |

Molecular Weight |

436.9 g/mol |

IUPAC Name |

[6-amino-9-(2-ethoxycarbonylphenyl)-7-methylxanthen-3-ylidene]-dimethylazanium;chloride |

InChI |

InChI=1S/C25H24N2O3.ClH/c1-5-29-25(28)18-9-7-6-8-17(18)24-19-11-10-16(27(3)4)13-22(19)30-23-14-21(26)15(2)12-20(23)24;/h6-14,26H,5H2,1-4H3;1H |

InChI Key |

CPUMJJMOTBXNBQ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](C)C)C=C3OC4=C2C=C(C(=C4)N)C.[Cl-] |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](C)C)C=C3OC4=C2C=C(C(=C4)N)C.[Cl-] |

Other CAS No. |

6232-60-6 |

Synonyms |

Rh-3G rhodamine 3G |

Origin of Product |

United States |

Spectroscopic and Photophysical Research of Rhodamine 3g Systems

Quantitative Analysis of Photophysical Parameters in Research

Investigations into Spectral Shift Phenomena and Molecular Forms

Rhodamine dyes, including Rhodamine 3G, can exist in different molecular forms, and the equilibrium between these forms is sensitive to environmental conditions like pH and solvent polarity. These changes in molecular form directly influence their spectral properties, leading to observable shifts in absorption and emission maxima.

pH-Dependent Spectral Shifts and Molecular Forms: Rhodamine molecules can interconvert between an "open" (fluorescent, cationic) form and a "closed" (non-fluorescent, zwitterionic or spirolactam) form rsc.orgwikipedia.org.

Acidic Conditions: In acidic solutions, rhodamine derivatives tend to exist predominantly in their cationic, "open" form. This form is responsible for the characteristic strong fluorescence. Protonation of the carboxyl group can lead to this state rsc.org.

Basic Conditions: Under basic conditions, the equilibrium shifts towards the zwitterionic or the non-fluorescent spirolactam ("closed") form. The zwitterionic form, where a negative charge is present on an oxygen atom, can induce an inductive effect on the xanthene chromophore, resulting in a hypsochromic (blue) shift in both absorption and fluorescence maxima rsc.org. The spirolactam form is generally non-fluorescent alfa-chemistry.comrsc.orgresearchgate.netnih.govacs.org.

Research on related rhodamine B derivatives shows that a decrease in pH leads to an increase in fluorescence intensity, with spectral shifts observed as the pH changes rsc.orgacs.org. For instance, a shift to longer wavelengths (red-shift) in the fluorescence spectrum is observed with increasing solvent polarity researchgate.net. Conversely, changes in pH can lead to blue shifts in emission spectra and a reduction in fluorescence intensity as the equilibrium favors zwitterionic or non-fluorescent forms rsc.org.

Solvent Effects on Spectral Shifts: Solvent polarity significantly influences the spectral properties of rhodamine dyes. In polar solvents, the opening of the spironolactone (B1682167) ring is enhanced, leading to an improvement in both the molar absorption coefficient and the fluorescence quantum yield researchgate.net. Studies on Rhodamine 6G (a related dye) indicate that solvent polarity affects its two-photon absorption and fluorescence properties, with peak intensities and positions being highly solvent-dependent due to vibronic couplings nih.gov. Generally, fluorescence spectra can shift towards longer wavelengths (red-shift) with increasing solvent polarity, and vice-versa researchgate.net.

Molecular Forms and Their Spectral Characteristics: The different molecular forms of rhodamines can be distinguished by their spectral signatures. The "open" or cationic form typically exhibits strong absorption and emission in the visible region. The "closed" or spirolactam form is often colorless and non-emissive. The zwitterionic form, while potentially fluorescent, may show altered spectral characteristics, such as a blue shift, compared to the cationic form rsc.org.

| Molecular Form | pH Dependence | Spectral Characteristics | Fluorescence |

| Cationic ("Open") | Acidic | Strong absorption and emission in visible spectrum | High |

| Zwitterionic | Neutral/Basic | May exhibit hypsochromic shift; lower quantum yield | Moderate |

| Spirolactam ("Closed") | Basic | Absorbs at shorter wavelengths (<350 nm); non-emissive | None |

While specific data for this compound's spectral shifts across various conditions are not as widely detailed as for Rhodamine B, the general principles of rhodamine photochemistry—particularly the pH-dependent interconversion between open and closed forms and the influence of solvent polarity—are expected to apply. These phenomena are critical for understanding this compound's behavior in different experimental setups and applications.

Compound List:

this compound

Rhodamine B

Rhodamine 6G

Rhodamine 101

Sulforhodamine B

Sulforhodamine 101

Texas Red

TRITC (Tetramethylrhodamine isothiocyanate)

TAMRA (Tetramethylrhodamine carboxylic acid)

Oregon Green

Rhodamine Green

BODIPY TMR

BODIPY TR

BODIPY 630/650

BODIPY 650/665

Eosin

JOE

NBD

QSY 7

QSY 9

QSY 21

QSY 35

Auramine O

Janelia Fluor dyes (e.g., JF502, JF479, JF525, JF724, JF722, JF711)

Alexa Fluor dyes

Computational and Theoretical Investigations of Rhodamine Based Compounds

Quantum Mechanical and Density Functional Theory (DFT) Studies

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are indispensable tools for probing the electronic structure and excited-state properties of molecules like Rhodamine 3G. These computational approaches allow for the prediction of key parameters that govern a dye's spectroscopic performance.

Prediction of Electronic Structures and Energy Gaps

DFT and TD-DFT calculations are widely used to determine the electronic energy levels of rhodamine derivatives, providing insights into their absorption and emission characteristics. These studies focus on identifying the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and calculating the energy gap between them. This HOMO-LUMO gap is a crucial determinant of the lowest energy electronic excitation, which directly correlates with the absorption spectrum of the molecule researchgate.net.

Studies on various rhodamine compounds, including Rhodamine B (RhB) and related structures, have employed functionals such as B3LYP, CAM-B3LYP, and B3PW91 with various basis sets (e.g., 6-31G, 6-31+G, 6-311+G(2d,2p)) researchgate.netacs.orgrsc.orgnih.govscielo.br. These calculations have revealed that the electronic structure is heavily influenced by the extended π-conjugation system characteristic of the rhodamine chromophore nih.gov. Furthermore, TD-DFT calculations have been instrumental in predicting the energy gap between the first singlet and triplet excited states, which is typically around 0.6 eV for several rhodamine species rsc.org. Such theoretical predictions are often found to be in good agreement with experimental measurements, aiding in the explanation of electronic behavior and the reduction of emission energy gaps observed in certain derivatives scielo.br.

Table 1: Representative Electronic Structure Parameters of Rhodamine Derivatives (Theoretical)

| Compound/Derivative | Computational Method | HOMO-LUMO Gap (eV) | Singlet-Triplet Gap (eV) | Notes | Citation |

| Rhodamine B (RhB) | B3PW91/6-311+G(2df,2p) | Not specified | Not specified | Calculated vertical ionization potential, adiabatic electron affinity, and lowest excited triplet state. | nih.gov |

| Rhodamine Species | TD-DFT/B3LYP/6-31G | Not specified | ~0.6 | Energy gap between first singlet and triplet excited states. | rsc.org |

| Pyrazoline-Rhodamine | TD-DFT/B3LYP/6-31G++ | Not specified | Not specified | Agreement with experimental measurements, explained electronic behavior, emission energy gap reduction. | scielo.br |

| Rhodamine Derivatives | DFT/B3LYP/6-31G | Not specified | Not specified | Electro-optical parameters, HOMO-LUMO gap characterizes molecular reactivity. | researchgate.net |

Modeling of Ground and Excited State Geometries

Understanding the molecular geometry in both the ground and excited states is critical for predicting photophysical properties, as conformational changes upon excitation can significantly alter electronic transitions and energy dissipation pathways. DFT and TD-DFT methods are employed to perform geometry optimizations, determining the most stable structural configurations of rhodamine molecules acs.orgrsc.orgnih.govresearchgate.netacs.orgmdpi.com.

For rhodamine cations, calculations have been performed to optimize their ground and excited state geometries acs.orgrsc.org. These studies often reveal that the chromophore maintains a relatively planar structure in the ground state, facilitating efficient π-conjugation. However, upon excitation, minor distortions or twists in specific parts of the molecule, such as the phenyl rings attached to the central xanthene core, can occur, influencing the excited-state properties acs.org. For instance, geometry optimizations of the quinonoid form of N,N,N',N'-tetramethylrhodamine have demonstrated the necessity of including solvent effects to prevent the molecule from collapsing into its lactone form researchgate.net. The specific methods used include B3LYP with basis sets like 6-31G(d,p) or 6-31+G*, and Hartree-Fock (HF) with basis sets such as 6-311+G(2d,2p) for ground state optimizations acs.orgnih.govresearchgate.netacs.orgmdpi.com.

Analysis of Intramolecular Equilibria and Solvent Effects

The behavior of rhodamine dyes is profoundly influenced by their environment, particularly the solvent, and by internal molecular equilibria such as tautomerism. Computational modeling provides crucial insights into these phenomena.

Theoretical Treatment of Lactone-Zwitterion Tautomerism

A key characteristic of many rhodamine dyes, including Rhodamine B, is their ability to exist in different tautomeric forms, primarily the colorless lactone form and the colored zwitterionic (or quinonoid) form researchgate.netmdpi.comgoogle.com. The equilibrium between these forms is highly sensitive to factors such as pH, solvent polarity, and the presence of Lewis acids mdpi.com.

Theoretical studies, often employing DFT, have investigated the relative stabilities of these tautomers. The zwitterionic form typically exhibits strong charge separation, with negative charges often localized on the carboxylate group and positive charges delocalized across the xanthene system researchgate.net. The interconversion between the lactone and zwitterion forms involves a low energy barrier, explaining the facile interconversion observed experimentally researchgate.net. In polar solvents, the zwitterionic form is generally favored, while in less polar media, the lactone form may predominate mdpi.com. The equilibrium constant, , can be theoretically determined and is correlated with the dye's structure and the solvent properties mdpi.com. For example, the pKa values for the protonation of the zwitterionic form increase when transferring from water to organic solvents, confirming the highly polar character of the zwitterion mdpi.com.

Applications of Rhodamine 3g and Its Derivatives in Advanced Sensing and Detection

Development of Fluorescent Chemosensors for Specific Analytes

Rhodamine-based fluorescent chemosensors leverage the spirolactam-to-ring-opened transformation to detect a wide array of analytes, ranging from metal ions to biologically relevant molecules. This transformation is often triggered by specific chemical interactions, leading to significant changes in the optical properties of the rhodamine moiety.

Detection of Metal Ions

Rhodamine derivatives have been extensively engineered to selectively detect various metal ions, with many exhibiting high sensitivity and selectivity through fluorescence "turn-on" mechanisms. The interaction typically involves the metal ion coordinating with specific functional groups on the rhodamine derivative, inducing the opening of the non-fluorescent spirolactam ring to form a highly fluorescent ring-opened structure.

Copper Ions (Cu²⁺): Rhodamine-based sensors have demonstrated effective detection of Cu²⁺ ions. For instance, a rhodamine B derivative with a chromone (B188151) unit showed a remarkable fluorescence enhancement upon binding with Cu²⁺, with a detection limit in the nanomolar range rsc.orgrsc.org. The sensing mechanism involves the spirolactam ring opening, triggered by Cu²⁺ coordination, leading to increased fluorescence emission and a visual color change rsc.orgrsc.orgnih.govmedchemexpress.comspectroscopyonline.com. Some systems also allow for reversible detection of cyanide (CN⁻) via a metal displacement approach using Cu²⁺ complexes nih.gov.

Iron Ions (Fe³⁺): Several rhodamine derivatives have been developed for the selective detection of Fe³⁺. These sensors typically exhibit a "turn-on" fluorescence response upon complexation with Fe³⁺, often accompanied by a color change from colorless to pink, enabling naked-eye detection nih.govmdpi.commdpi.com. The sensing mechanism relies on the Fe³⁺-induced opening of the rhodamine spirolactam ring nih.govmdpi.comacs.orgresearchgate.net. For example, a rhodamine B derivative grafted onto carboxymethyl chitosan (B1678972) showed a highly selective fluorescence response to Fe³⁺, with enhanced fluorescence at 583 nm mdpi.com. Detection limits in the nanomolar range have been reported for Fe³⁺ sensors mdpi.comresearchgate.netresearchgate.net.

Mercury Ions (Hg²⁺): Rhodamine-based probes have been utilized for Hg²⁺ detection, primarily through the spirolactam ring-opening mechanism, resulting in enhanced fluorescence medchemexpress.comspectroscopyonline.comacs.orgrsc.orgacs.org. Some probes offer high sensitivity and selectivity for Hg²⁺, though limitations such as delayed response or cross-interference have been noted in certain designs spectroscopyonline.comacs.org.

Aluminum Ions (Al³⁺): A significant number of rhodamine-based fluorescent sensors have been designed for Al³⁺ detection. These sensors often exhibit a "turn-on" fluorescence response due to the spirolactam ring opening induced by Al³⁺ mdpi.comacs.orgresearchgate.netacs.orgnih.govepa.govrsc.orgresearchgate.net. Many of these probes demonstrate excellent selectivity over other metal ions and have achieved detection limits in the nanomolar range, making them suitable for environmental and biological applications mdpi.comacs.orgresearchgate.netnih.govepa.govrsc.orgresearchgate.net. Some studies also highlight their utility in live-cell imaging nih.govepa.govresearchgate.net.

Chromium Ions (Cr³⁺): Rhodamine derivatives have been employed as selective fluorescent and colorimetric sensors for Cr³⁺ ions. The sensing mechanism involves the opening of the spirolactam ring, leading to fluorescence enhancement and color changes mdpi.comacs.orgresearchgate.netrsc.orgacs.orgepa.govresearchgate.net. Some sensors show selectivity for trivalent metal ions, including Cr³⁺, and have been utilized in constructing molecular logic gates rsc.orgepa.govresearchgate.net. Detection limits in the micromolar range have been reported researchgate.netepa.govresearchgate.net.

Gold Ions (Au³⁺): Rhodamine derivatives have been engineered to detect Au³⁺ ions, often via hydrolysis of Schiff base linkages or spirolactam ring opening, resulting in fluorescence enhancement and visual color changes mdpi.comresearchgate.netresearchgate.netrsc.org. Some probes exhibit high sensitivity and selectivity for Au³⁺, with applications demonstrated in living cells and even living animals mdpi.comresearchgate.netresearchgate.netrsc.org. Detection limits in the parts per billion (ppb) range have been achieved researchgate.netresearchgate.net.

Cobalt Ions (Co²⁺): While not as frequently highlighted as a primary detection target for Rhodamine 3G derivatives in the reviewed literature, Co²⁺ is often included in selectivity studies where it is shown not to interfere with the sensing of other target metal ions researchgate.netresearchgate.net.

Table 1: this compound Derivatives in Fluorescent Chemosensing

| Analyte | Derivative/Type Mentioned | Sensing Mechanism | Key Performance Metric (Example) | Selectivity/Notes | References |

| Cu²⁺ | Rhodamine B derivative | Spirolactam ring opening, fluorescence enhancement | LOD: 3.58 × 10⁻⁸ M | Reversible with CN⁻ | rsc.orgrsc.orgnih.govmedchemexpress.comspectroscopyonline.com |

| Fe³⁺ | Rhodamine B derivative, Rhodamine-aminopyridine | Spirolactam ring opening, fluorescence enhancement, color change (pink) | LOD: 4.1 × 10⁻⁸ M to 10.20 nM | High selectivity, cell imaging | nih.govmdpi.commdpi.comacs.orgresearchgate.net |

| Hg²⁺ | Rhodamine derivative | Spirolactam ring opening, fluorescence enhancement | High sensitivity | Potential for delayed response, cross-interference | medchemexpress.comspectroscopyonline.comacs.orgrsc.orgacs.org |

| Al³⁺ | Rhodamine 6G-based, Rhodamine-azobenzene | Spirolactam ring opening, fluorescence enhancement | LOD: 1.4 × 10⁻⁹ M to 1.1 × 10⁻⁷ M | High selectivity, cell imaging | mdpi.comacs.orgresearchgate.netacs.orgnih.govepa.govrsc.orgresearchgate.net |

| Cr³⁺ | Rhodamine 6G-en, Rhodamine-quinoline | Spirolactam ring opening, fluorescence enhancement, colorimetric | LOD: 0.21 μM to 0.31 μM | Molecular logic gates | mdpi.comacs.orgresearchgate.netrsc.orgacs.orgepa.govresearchgate.net |

| Au³⁺ | Rhodamine derivative, Schiff base derivative | Hydrolysis, Spirolactam ring opening, fluorescence enhancement | LOD: 36 ppb, < 40 s response | Cell imaging, reversible | mdpi.comresearchgate.netresearchgate.netrsc.org |

| Co²⁺ | (Interfering ion in some sensors) | N/A | N/A | Generally non-interfering | researchgate.netresearchgate.net |

Sensing of Anions

While metal ion sensing is more prevalent, rhodamine derivatives also show potential for anion detection.

Cyanide Ions (CN⁻): Cyanide ions can be detected indirectly through metal displacement assays. For example, a Cu²⁺-rhodamine complex can be quenched by CN⁻ ions, indicating the presence of cyanide nih.govresearchgate.net. This mechanism relies on the higher affinity of CN⁻ for the bound metal ion, causing its release and subsequent quenching of the rhodamine fluorescence.

Fluoride (B91410) Ions (F⁻): Specific rhodamine-based fluorescent sensors for fluoride ions were not prominently identified in the reviewed literature.

Recognition of Small Bio-Functional Molecules

Rhodamine derivatives are also utilized for sensing biologically important small molecules.

Nitric Oxide (NO): Rhodamine-based fluorescent probes have been developed for the detection and imaging of nitric oxide (NO) in biological systems. These probes often incorporate an NO-trapping moiety, such as o-phenylenediamine, which reacts with NO to trigger fluorescence enhancement rsc.orgnih.govacs.org. Some probes are designed to be cell-membrane permeable and exhibit fast responses with high sensitivity, enabling real-time visualization of NO in live cells rsc.orgacs.org. Silicon-rhodamine (SiR) derivatives have been used to create near-infrared (NIR) probes for NO, offering advantages for deep-tissue imaging acs.org.

Thiols: Rhodamine derivatives are effective fluorescent probes for detecting thiols, such as glutathione (B108866) (GSH), cysteine (Cys), and homocysteine (Hcy). The sensing mechanism commonly involves a Michael addition reaction between the thiol and a reactive group on the rhodamine derivative, followed by spirolactam ring opening, leading to a significant fluorescence "turn-on" mdpi.comnih.govresearchgate.netnih.gov. These probes often exhibit high selectivity for specific thiols and have been applied in live-cell imaging mdpi.comresearchgate.net. For instance, a rhodamine B-based probe with a maleimide (B117702) recognition unit showed a >200-fold fluorescence increase upon reaction with GSH, with a detection limit of 0.219 μM and high selectivity over other thiols mdpi.com.

Surface-Enhanced Raman Scattering (SERS) Applications for Rhodamine Detection

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive spectroscopic technique that can detect analytes at ultra-low concentrations. Rhodamine dyes, particularly Rhodamine 6G (R6G), are frequently used as model analytes to evaluate the performance of SERS substrates due to their strong Raman signals.

Engineering of SERS Substrates and Enhancement Mechanisms

The development of efficient SERS substrates is crucial for achieving high sensitivity and reproducibility. These substrates typically consist of plasmonic nanoparticles (e.g., gold, silver) arranged on a surface, creating "hotspots" where the electromagnetic field is significantly amplified.

Substrate Materials and Design: Various materials and architectures are employed for SERS substrates, including gold nanoparticles (Au NPs) on porous zirconia mdpi.com, silver nanoparticles (Ag NPs) on porous silicon beilstein-journals.org, Ag NPs on ZnO nanorods mdpi.comresearchgate.net, gold nanostructures fabricated by dewetting researchgate.net, laser-induced periodic surface structures (LIPSS) researchgate.net, and functionalized carbon nanowalls with embedded Ag NPs nih.gov.

Enhancement Mechanisms: SERS enhancement primarily arises from electromagnetic (EM) and chemical (CM) mechanisms. EM enhancement is due to the localized surface plasmon resonance (LSPR) of the metal nanostructures, which generates a strong electromagnetic field nih.govresearchgate.netnih.gov. CM enhancement involves charge transfer between the substrate and the analyte nih.govnih.gov. Synergistic effects, such as the combination of LSPR field coupling, electron transfer, and cavity effects (e.g., whispering gallery mode), can further boost Raman signals researchgate.net.

Performance: Optimized SERS substrates have demonstrated remarkable enhancement factors (EFs) ranging from 10⁵ to 10¹⁰–10¹¹ nih.govmdpi.comresearchgate.netnih.govacs.org. Detection limits for Rhodamine 6G have been reported in the femtomolar (fM) to picomolar (pM) range nih.govbeilstein-journals.orgmdpi.comresearchgate.net. For example, a substrate with Au NPs on porous zirconia achieved an EF of 7.0 × 10⁷ for R6G mdpi.com. Ag nanoparticles embedded in functionalized carbon nanowalls showed a proportional increase in Raman signal with concentration, enabling detection down to 10⁻¹⁰ M nih.gov.

Table 2: Rhodamine Detection via SERS

| Analyte (Rhodamine Type) | Substrate Material | Enhancement Factor (EF) | Detection Limit (LOD) | Integration Method | References |

| Rhodamine 6G (R6G) | Au NPs on porous ZrO₂ | ~7.0 × 10⁷ | 10⁻⁶ M (pesticides) | N/A | mdpi.com |

| Rhodamine B (RhB) | Ag NPs on porous silicon | 8.59 × 10⁶ | 1.94 × 10⁻¹⁰ M | Microfluidic chip | beilstein-journals.org |

| Rhodamine B (RhB) | Ag NPs on ZnO nanorods | High sensitivity | 10⁻¹¹ M | N/A | mdpi.com |

| Rhodamine 6G (R6G) | Ag NPs on silicon nanowires | 2 × 10⁷ | 10⁻¹⁰ M | LIPSS-based sensors | researchgate.net |

| Rhodamine 6G (R6G) | Ag NPs embedded in functionalized Carbon Nanowall (CNW) | High | 10⁻¹⁰ M | N/A | nih.gov |

| Rhodamine B (RhB) | Gold nanostructures (AuNSs) | 20-90 times | 5 ppm (simulated) | N/A | researchgate.net |

Integration of SERS Sensors in Microstructural Devices

Integrating SERS substrates into microfluidic devices offers significant advantages for sensing applications, including reduced sample consumption, faster analysis times, improved reproducibility, and the potential for on-site detection.

Microfluidic Platforms: Microfluidic devices fabricated using techniques such as 3D printing beilstein-journals.orgacs.org, soft lithography mdpi.com, and laser processing researchgate.net have been successfully combined with SERS-active substrates. These platforms allow for precise control over sample flow, mixing, and analyte concentration.

Enhanced Performance: The integration of SERS substrates within microchannels can lead to improved signal-to-noise ratios and detection limits. For example, a microfluidic device with Ag nanoparticles on porous silicon achieved detection limits of 1.94 × 10⁻¹⁰ M for Rhodamine B beilstein-journals.org. Similarly, LIPSS-based SERS sensors integrated into microfluidic chips demonstrated rapid, label-free detection of analytes with high sensitivity researchgate.net. The ability to precisely position SERS substrates within microchannels, sometimes using magnetic manipulation, further enhances signal collection and reproducibility acs.org.

Compound Names Mentioned:

this compound

Rhodamine B

Rhodamine 6G (R6G)

Silicon-rhodamine (SiR)

Rhodamine B hydrazide

Rhodamine-based probes (general class)

Rhodamine-derivative based chemosensors (general class)

Remote Sensing and Spectral Classification for Environmental Monitoring

Remote sensing techniques have emerged as indispensable tools for environmental monitoring, offering broad spatial coverage and the ability to assess water dynamics and pollutant dispersion over large areas. Within this domain, the application of hyperspectral and multispectral imaging, coupled with advanced spectral classification algorithms, plays a crucial role in understanding complex aquatic systems. Fluorescent dyes, such as this compound and its derivatives, are frequently employed as tracers in these studies due to their distinct spectral properties, enabling their detection and quantification from remote platforms.

Hyperspectral and Multispectral Imaging Techniques

Hyperspectral imaging (HSI) and multispectral imaging are advanced remote sensing methodologies that capture detailed spectral information across multiple narrow wavelength bands. This capability allows for the identification and characterization of materials based on their unique spectral signatures, which are influenced by their chemical composition and physical properties mdpi.comspecim.comvttresearch.comfrontiersin.org. In the context of environmental monitoring, these techniques are particularly valuable for tracking the movement of water masses, mapping pollutant plumes, and assessing water quality parameters specim.comnumberanalytics.comskylinedrones.romdpi.com.

Rhodamine dyes, including this compound, are widely utilized as fluorescent tracers in aquatic environments to study water flow, dispersion patterns, and the transport of contaminants mdpi.comulpgc.esresearchgate.netmdpi.comametsoc.orgmdpi.commdpi.comysi.com. Their application in conjunction with remote sensing offers a significant advantage over traditional in-situ sampling methods by providing a greater spatial and temporal resolution of tracer distribution mdpi.comulpgc.es. Studies have shown that specific spectral regions are critical for the detection of Rhodamine, typically ranging from 400 to 500 nm (blue-green) and 550 to 650 nm (yellow-red), corresponding to its absorption and emission characteristics mdpi.com.

These techniques are often deployed from aerial platforms, such as satellites and Unmanned Aerial Vehicles (UAVs), to acquire data over extensive water bodies mdpi.commdpi.comametsoc.orgmdpi.commdpi.commdpi.comjkwra.or.kr. Research has demonstrated that the ratio of upwelling radiance near Rhodamine's excitation and emission peaks can exhibit a linear relationship with its concentration, potentially enabling relative concentration estimates even without direct in-situ calibration ametsoc.org. However, the accuracy of these measurements can be influenced by environmental factors such as the reflectance of the water bottom in shallow areas and variations in water constituents, necessitating precise background characterization and robust analytical approaches mdpi.com.

Development of Generalizable Spectral Classifiers for Water Dynamics

Accurately interpreting spectral data from remote sensing platforms to understand water dynamics and detect specific substances like Rhodamine requires sophisticated spectral classification algorithms. The development of generalizable classifiers is paramount, as these models need to perform reliably across diverse environmental conditions, water types, and background reflectances without requiring extensive site-specific calibration mdpi.com.

Machine learning (ML) and artificial intelligence (AI) are at the forefront of developing these advanced classifiers numberanalytics.comspectroscopyonline.comtandfonline.commdpi.comiwaponline.com. By analyzing complex spectral signatures, ML models can effectively identify and quantify Rhodamine concentrations, contributing to a deeper understanding of water movement and pollutant dispersion mdpi.comulpgc.esspectroscopyonline.com. For instance, research employing techniques such as Sequential Feature Selector (SFS) and Random Forest (RF) has achieved robust classification accuracies exceeding 90% for Rhodamine detection under controlled laboratory settings mdpi.com.

Efforts to enhance model generalizability involve strategies such as incorporating diverse sample sets and utilizing spectral derivatives, which have led to improved performance, with accuracies surpassing 85% across various scenarios mdpi.com. While the transferability of spectral bands between different sensors has shown success (over 80%), the direct transfer of pre-trained classification models to new environments presents ongoing challenges mdpi.com. Addressing these challenges is crucial for advancing remote sensing capabilities, enabling more accurate and widespread environmental monitoring and water resource management.

Key Spectral Regions and Classification Performance for Rhodamine Detection

| Parameter | Value / Range | Notes |

| Critical Spectral Regions for Rhodamine | 400–500 nm | Blue-green region, important for estimating Rhodamine concentration based on absorption properties mdpi.com. |

| 550–650 nm | Yellow-red region, crucial for estimating Rhodamine concentration due to absorption and reflectance characteristics mdpi.com. | |

| Classification Accuracy (Controlled Conditions) | >90% | Achieved by classification models (e.g., SFS + RF) in distinguishing Rhodamine concentrations mdpi.com. |

| Model Generalizability | >85% | Achieved across multiple scenarios by employing strategies like diverse sample sets and spectral derivative analysis mdpi.com. |

| Band Transfer Success | >80% | Indicates successful application of identified spectral bands across different conditions mdpi.com. |

Compound Name List:

this compound

Applications of Rhodamine 3g in Advanced Biological and Microscopic Imaging

Design and Utilization of Rhodamine-Based Probes for Live-Cell Imaging

The development of rhodamine-based probes for live-cell imaging leverages their favorable photophysical properties, such as high quantum yields and tunable emission wavelengths, to track dynamic biological events within living systems.

While many rhodamine dyes emit in the visible spectrum, significant research efforts have focused on extending their emission into the far-red and near-infrared (NIR) regions. This spectral shift is crucial for in vivo imaging, as longer wavelengths offer deeper tissue penetration and reduced autofluorescence from biological tissues nih.govbiorxiv.org. Although traditional rhodamine structures can face challenges in this spectral range due to a propensity to form nonfluorescent species, strategies such as chemical modifications and the development of new scaffolds, like germanium-rhodamine derivatives, have yielded NIR-emissive probes researchgate.net. These advanced rhodamine variants are designed to maintain fluorescence and stability in complex biological environments, enabling non-invasive imaging of biological processes deep within living organisms.

A key innovation in rhodamine-based imaging is the development of fluorogenic probes. These probes exhibit minimal or no fluorescence in their unbound state, becoming brightly fluorescent only upon a specific biological event or binding to a target nih.govbiorxiv.orgmdpi.com. This "turn-on" fluorescence mechanism significantly reduces background noise and enhances signal-to-noise ratios, crucial for precise localization and quantification. The fluorogenic nature of many rhodamines stems from an equilibrium between a nonfluorescent spirolactone (or spirolactam) form and a fluorescent zwitterionic (ring-opened) form nih.govbiorxiv.orgmdpi.comresearchgate.netacs.org. This equilibrium is highly sensitive to environmental factors like pH or the presence of specific analytes. For instance, rhodamine derivatives have been engineered as pH probes, with their fluorescence intensity increasing as the pH decreases and triggers the ring-opening of the spirolactam moiety mdpi.comrsc.org. The pKa values of these probes can be modulated through chemical design, allowing for specific targeting of cellular compartments like lysosomes, which maintain an acidic pH mdpi.com. Furthermore, certain rhodamine structures can be designed to respond to other biological cues, such as metal ions, leading to a fluorescence turn-on response acs.org.

The integration of small-molecule fluorophores, such as rhodamine derivatives, with proteins offers a powerful approach to create hybrid labeling strategies nih.gov. These strategies combine the superior brightness and photostability of synthetic dyes with the specificity of biological recognition elements. Rhodamine dyes can be covalently attached to proteins, including antibodies, peptides, or self-labeling tags like HaloTag, to create fluorescent conjugates nih.govbiorxiv.orgconicet.gov.arresearchgate.net. For example, sulfonated rhodamines have been developed for efficient conjugation to antibodies, yielding highly water-soluble and photostable labels conicet.gov.ar. Modifications to the rhodamine structure, such as the incorporation of ether chains, have been shown to improve solubility and fluorogenicity, facilitating their use in protein labeling for live-cell imaging biorxiv.org. These dye-protein hybrids serve as vital indicators for tracking protein localization, cellular dynamics, and molecular interactions with high precision.

High-Resolution Microscopy Applications

Rhodamine-based fluorophores are indispensable for achieving the high spatial resolution required in advanced microscopy techniques. Their photophysical properties are well-suited for overcoming the diffraction limit of light.

Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that overcomes the diffraction limit by using a depletion laser to confine the fluorescence emission to a sub-diffraction-sized spot. Rhodamine dyes, including Rhodamine 3G and its optimized derivatives, are excellent candidates for STED microscopy due to their high fluorescence quantum yields and photostability, which are critical for the high laser powers often employed in STED nih.govbiorxiv.orgconicet.gov.ar. The spectral properties and chemical tunability of rhodamines allow for the design of dyes that are efficient in both excitation and depletion processes, enabling the acquisition of high-resolution images of cellular structures. For instance, certain ether rhodamine probes have demonstrated robust performance and resilience in STED imaging, highlighting their utility for detailed cellular studies biorxiv.org.

Single-Molecule Localization Microscopy (SMLM) techniques, such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), achieve super-resolution by stochastically activating and localizing individual fluorescent molecules. Rhodamine dyes are highly suitable for SMLM due to their ability to undergo controlled fluorescence turn-on and blinking behavior biorxiv.org. The dynamic equilibrium between the spirolactone and zwitterionic forms of rhodamines can be exploited to create probes that exhibit on/off switching, a key feature for SMLM. This controlled blinking allows for the precise spatial localization of individual molecules, leading to the reconstruction of images with nanoscale resolution biorxiv.orgmdpi.com.

Data Tables

Two-Photon Fluorescence Microscopy for Deep-Tissue Imaging

Two-photon fluorescence microscopy (TPM) is a powerful imaging modality that utilizes near-infrared (NIR) excitation light, which exhibits reduced scattering and absorption in biological tissues compared to visible light. This characteristic allows for deeper penetration into tissues, enabling the visualization of structures and processes at depths previously inaccessible with conventional microscopy researchgate.netnih.govuzh.ch. Rhodamine dyes, including this compound, are often employed in TPM due to their favorable fluorescence properties.

The principle behind TPM involves the simultaneous absorption of two lower-energy photons to excite a fluorophore, which then emits a single higher-energy photon. This non-linear excitation process confines fluorescence generation to the focal point, significantly reducing out-of-focus background noise and photobleaching, thereby enhancing image clarity and reducing photodamage to the sample nih.gov. While specific spectral data for this compound in the context of two-photon excitation are not universally detailed in the provided search snippets, rhodamine derivatives generally possess spectral characteristics that are amenable to two-photon excitation, typically in the NIR range technion.ac.iluni-muenchen.deresearchgate.net. For instance, rhodamine B has been studied for its two-photon absorption and emission spectra, with excitation wavelengths often falling between 700-1150 nm technion.ac.iluni-muenchen.deresearchgate.net. The ability to image deeper into tissues is crucial for understanding complex biological systems, such as neurobiology or disease progression, where cellular events occur within the bulk of the tissue researchgate.netnih.govuzh.ch.

Molecular Tracing and Dynamics Studies in Biological Systems

Rhodamine dyes, including this compound, are extensively used as fluorescent tracers to investigate molecular dynamics and cellular processes within biological systems. Their bright fluorescence, photostability, and ability to accumulate in specific cellular compartments make them invaluable tools for real-time observation beilstein-journals.orgnih.gov.

Investigating Intracellular Processes with Rhodamine Tracers

As fluorescent tracers, rhodamines are employed to monitor various intracellular events, including transport mechanisms and the localization of specific molecules. The lipophilic and cationic nature of rhodamine dyes, such as Rhodamine 123 (a related compound), facilitates their entry into cells and subsequent accumulation in organelles like mitochondria, driven by the negative membrane potential beilstein-journals.orgnih.gov. This compound, sharing similar structural motifs, can be used to track the movement and distribution of substances within cells, providing insights into cellular trafficking pathways and the kinetics of intracellular processes nih.gov. Research has characterized the uptake of rhodamine tracers, noting that their cellular entry can be mediated by facilitated transport at low concentrations and passive diffusion at higher concentrations nih.gov. The quantification of intracellular sequestration and metabolism of these dyes is crucial for accurate interpretation of transport assays nih.gov.

Rhodamine 3g in Materials Science and Functional Composites

Integration of Rhodamine 3G into Advanced Optical Materials

The incorporation of fluorescent dyes into solid-state matrices such as polymers, glasses, and crystals is a significant area of materials science, aiming to develop advanced optical materials for applications like solid-state dye lasers, optical sensors, and luminescent solar concentrators. The integration of a dye like this compound would typically involve dissolving the dye in a monomer solution before polymerization or impregnating a porous host material with a dye solution.

Key research findings in this area would focus on:

Spectroscopic Properties in Solid Hosts: Analysis of how the absorption and emission spectra of this compound shift when transferred from a liquid solvent to a solid matrix. This includes investigations into the effects of matrix polarity and rigidity on the dye's photophysical properties.

Concentration Effects: Studies on how the concentration of this compound within the material affects its optical properties, including phenomena like aggregation-induced quenching or the formation of non-fluorescent dimers.

Photostability: Research on the durability of this compound's fluorescence when embedded in a solid host and exposed to prolonged or high-intensity light, which is a critical factor for the longevity of optical devices.

Development of this compound-Doped Composites for Functional Applications (e.g., Sol-Gel Derived Materials)

The sol-gel process is a versatile method for creating inorganic or hybrid organic-inorganic matrices at low temperatures, making it ideal for encapsulating organic dye molecules like rhodamines without significant thermal degradation. These composites have applications in creating robust sensors, tunable lasers, and other functional optical elements.

The development of this compound-doped sol-gel materials would involve:

Synthesis and Characterization: Detailed procedures for the preparation of silica (B1680970) or other metal oxide-based gels doped with this compound. Characterization would typically involve techniques like Fourier-transform infrared spectroscopy (FTIR) to confirm the incorporation of the dye into the matrix and scanning electron microscopy (SEM) to study the morphology of the composite.

Optical Performance: Evaluation of the fluorescence quantum yield and lifetime of this compound within the sol-gel matrix. Research would also explore the homogeneity of dye dispersion and its impact on the optical clarity and performance of the final composite.

Functional Applications: Demonstrations of the use of these this compound-doped composites in specific applications, such as chemical sensing where changes in the dye's fluorescence signal a change in the local environment.

Currently, there is a lack of published research and corresponding data tables that specifically address the synthesis, characterization, and application of this compound-doped sol-gel materials. While numerous studies detail these aspects for Rhodamine B and Rhodamine 6G, this information cannot be directly extrapolated to this compound with scientific certainty.

Analytical Methodologies for Research Scale Characterization of Rhodamine 3g in Complex Matrices

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and purity assessment of rhodamine dyes, including Rhodamine 3G. While specific methods for this compound are not extensively detailed in publicly available literature, established methods for closely related compounds like Rhodamine B and Rhodamine 6G provide a robust framework. These methods are typically adapted to account for the specific physicochemical properties of this compound.

The primary goal of HPLC in this context is to separate the analyte of interest from impurities, degradation products, and other components within a complex matrix. A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

For instance, a reliable method for the determination of Rhodamine B in foodstuff utilizes a C18 column with a mobile phase consisting of a methanol and water gradient. researchgate.net The chromatographic conditions can be optimized to achieve efficient separation and sharp peaks for accurate quantification. The use of a diode-array detector (DAD) or a fluorescence detector (FLD) enhances the selectivity and sensitivity of the analysis. osti.gov Fluorescence detection is particularly advantageous for rhodamine dyes due to their inherent fluorescent properties, offering lower detection limits. ncu.edu.twnih.gov

A typical HPLC method for the analysis of rhodamine dyes would involve the following parameters:

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) | researchgate.netnih.gov |

| Mobile Phase | Gradient or isocratic mixture of acetonitrile or methanol and an aqueous buffer (e.g., ammonium acetate) | nih.govthermofisher.com |

| Flow Rate | 0.5 - 1.5 mL/min | nih.gov |

| Detection | Fluorescence (FLD) or Diode Array (DAD) | ncu.edu.twnih.gov |

| Injection Volume | 10 - 50 µL | nih.gov |

The purity of a this compound sample can be assessed by analyzing the chromatogram for the presence of extraneous peaks. The peak area of the main component relative to the total peak area of all components provides a quantitative measure of purity. Method validation, including parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), is crucial for ensuring the reliability of the results. For example, a validated HPLC-FLD method for Rhodamine B in chili-containing products reported an LOD of 3.7 µg/kg and an LOQ of 10 µg/kg, with recoveries in the range of 87-103%. nih.gov

Spectrophotometric and Fluorimetric Quantification Methods

Spectrophotometry and fluorimetry are fundamental techniques for the quantification of this compound, leveraging its strong absorption and emission of light. These methods are valued for their simplicity, speed, and cost-effectiveness. researchgate.net

Spectrophotometry is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To quantify this compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorption (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. For rhodamine dyes, the λmax is typically in the visible region of the electromagnetic spectrum. For instance, a study on mixed rhodamine dyes reported an absorption maximum for Rhodamine 3GO at a specific wavelength, which can be utilized for its quantification. researchgate.net

Fluorimetry , on the other hand, measures the fluorescence intensity of a sample after excitation with light of a specific wavelength. This technique is generally more sensitive and selective than spectrophotometry. nih.gov The fluorescence intensity is also directly proportional to the concentration of the fluorophore at low concentrations. Similar to spectrophotometry, a calibration curve is generated using standard solutions to quantify the amount of this compound in a sample. The choice of excitation and emission wavelengths is critical for maximizing sensitivity and minimizing interference from other fluorescent species in the matrix. Rhodamine dyes are known for their high fluorescence quantum yields, making fluorimetry a particularly suitable method for their trace analysis. researchgate.net

The following table summarizes the key spectrophotometric and fluorimetric parameters for rhodamine dyes, which would be applicable for the analysis of this compound:

| Parameter | Spectrophotometry | Fluorimetry | Reference |

|---|---|---|---|

| Principle | Measurement of light absorption | Measurement of light emission | researchgate.net |

| Wavelength of Interest | Wavelength of maximum absorption (λmax) | Excitation and emission wavelengths (λex/λem) | researchgate.net |

| Quantification | Calibration curve based on absorbance | Calibration curve based on fluorescence intensity | nih.gov |

| Sensitivity | Moderate | High | nih.gov |

| Selectivity | Moderate | High | nih.gov |

Advanced Chemical Characterization Techniques in Synthetic Research (e.g., NMR, FTIR, Mass Spectrometry)

In synthetic research, the unambiguous structural confirmation of the synthesized this compound is paramount. This is achieved through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to C-H, C=C, C-N, and C=O stretching and bending vibrations. For example, the FTIR spectrum of Rhodamine B shows characteristic peaks for aromatic C=C stretching and aromatic C-H bending. researchgate.net This technique is particularly useful for confirming the presence of key functional groups and for monitoring the progress of a chemical reaction during the synthesis of this compound.

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the mass of a molecule can be measured with very high accuracy, which allows for the determination of its elemental formula. Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion, and the resulting fragmentation pattern provides valuable structural information. The fragmentation of rhodamine dyes like Rhodamine B and 6G has been studied in detail, and the observed fragmentation pathways can be used to predict the fragmentation of this compound. scielo.brscispace.comresearchgate.net Common fragmentation pathways involve the loss of alkyl groups from the amino substituents and cleavage of the xanthene ring.

A summary of the information obtained from these advanced characterization techniques for a rhodamine derivative is presented below:

| Technique | Information Obtained | Application in this compound Research |

|---|---|---|

| NMR (¹H, ¹³C) | Detailed molecular structure, connectivity of atoms | Structural confirmation of synthesized this compound, identification of isomers |

| FTIR | Presence of functional groups | Confirmation of key functional groups, monitoring of synthesis |

| Mass Spectrometry (MS, MS/MS) | Molecular weight, elemental composition, structural information from fragmentation | Confirmation of molecular formula, structural elucidation |

Emerging Research Directions and Future Prospects for Rhodamine 3g Studies

Innovations in Rhodamine Probe Design for Next-Generation Imaging

The field of fluorescence microscopy is continuously pushing the boundaries of resolution, sensitivity, and speed, necessitating the development of novel fluorescent probes with enhanced characteristics. Rhodamine dyes, in general, are highly valued for their brightness, photostability, and tunable spectral properties, making them ideal candidates for super-resolution microscopy techniques such as Stimulated Emission Depletion (STED), Structured Illumination Microscopy (SIM), and Single-Molecule Localization Microscopy (SMLM) nih.govrsc.orgrsc.orgacs.orgbiorxiv.orgnih.govresearchgate.net.

Innovations in probe design often focus on overcoming inherent limitations of traditional rhodamine structures, such as hydrophobicity, aggregation in aqueous environments, and susceptibility to photobleaching. Strategies being explored for rhodamine derivatives include:

Structural Modifications for Improved Photophysics: Chemical modifications, such as the incorporation of ether linkages into the N-alkyl substituents of rhodamine and silicon-rhodamine (Si-rhodamine) scaffolds, have shown significant improvements in water solubility, brightness, and signal-to-noise ratios in aqueous environments acs.orgbiorxiv.orgfigshare.com. These modifications can reduce fluorescence quenching caused by dye-water interactions and suppress quenching mechanisms like twisted intramolecular charge transfer (TICT) acs.orgfigshare.com. Similarly, replacing N,N-dimethylamino substituents with four-membered azetidine (B1206935) rings has been shown to double quantum efficiency and improve photon yield, leading to enhanced brightness and photostability in tetramethylrhodamine (B1193902) derivatives nih.govrsc.org. These design principles could be applied to Rhodamine 3G to create more robust probes for demanding imaging applications.

Enhanced Photostability and Photoswitching: For techniques like STED and SMLM, dyes must exhibit high photostability and controlled photoswitching capabilities. Research into new rhodamine-based dyes has focused on creating molecules that can withstand prolonged laser exposure and undergo rapid on-off switching cycles researchgate.netbiotium.comacs.orgbiorxiv.org. Modifications involving the introduction of permanently charged imidazolium (B1220033) rings or specific electron-withdrawing groups have been explored to sensitize dyes for photoswitching under specific buffer conditions rsc.orgbiotium.com.

Targeting and Functionalization: Developing probes that can specifically target cellular organelles or biomolecules is crucial for detailed cellular studies. Recent advancements have focused on creating rhodamine derivatives that can be functionalized with targeting moieties or designed to activate fluorescence upon binding to specific analytes or undergoing enzymatic reactions nih.govacs.orgaimspress.comacs.org. For instance, silicon-rhodamine (Si-rhodamine) probes have been developed to target acidic organelles, demonstrating improved photostability and reduced cytotoxicity acs.orgbiorxiv.org.

These innovations, while often demonstrated with other rhodamine variants, highlight the potential for designing next-generation imaging probes based on the this compound scaffold by incorporating similar structural or functional modifications.

Integration with Artificial Intelligence and Machine Learning for Spectral Analysis

The analysis of spectral data, particularly from complex biological or environmental samples, often presents challenges related to signal-to-noise ratio, overlapping spectra, and the need for precise quantification. Artificial Intelligence (AI) and Machine Learning (ML) are increasingly being integrated to enhance these analytical processes.

Spectral Classification and Deconvolution: AI algorithms, such as Convolutional Neural Networks (CNNs), are proving effective in analyzing complex spectral data, including hyperspectral imaging and Surface-Enhanced Raman Spectroscopy (SERS) ulaval.camdpi.comulpgc.esmdpi.comnih.govnih.gov. These methods can identify patterns, classify different species, and even deconvolve overlapping spectral signatures with high accuracy. For this compound, which has a distinct spectral profile, AI/ML could be employed to:

Identify and Quantify: Develop robust classifiers to accurately identify this compound in complex mixtures or environmental samples, even at low concentrations mdpi.comulpgc.es.

Analyze Dynamic Changes: Monitor spectral shifts or intensity changes of this compound in real-time, potentially correlating them with specific biological processes or environmental conditions.

Improve Resolution: In imaging, AI can assist in denoising and deblurring spectral images, enhancing the effective resolution and enabling more precise localization of the dye spectroscopyonline.com.

Generalizable Spectral Models: Research is exploring the development of AI models that can generalize spectral analysis across different environmental conditions (e.g., varying water types, light/dark backgrounds) without the need for extensive recalibration mdpi.comulpgc.es. Applying such transferable learning approaches to this compound's spectral data could lead to more versatile and reliable sensing platforms.

Predictive Modeling: ML algorithms can be used to predict the photophysical properties of modified rhodamine structures based on their chemical composition, aiding in the rational design of new probes with desired spectral characteristics nih.govresearchgate.net.

The integration of AI and ML into spectral analysis offers a powerful toolkit for extracting more detailed and reliable information from this compound's spectroscopic signatures, paving the way for more sophisticated applications.

Novel Applications in Interdisciplinary Scientific Fields

The inherent fluorescence of this compound, coupled with ongoing research into rhodamine derivatives, suggests potential for novel applications across various scientific disciplines.

Advanced Sensing Platforms: Rhodamine-based molecules are widely utilized as chemosensors for detecting metal ions, pH changes, and other analytes due to their responsive fluorescence properties acs.orgnih.govacs.orgaimspress.comacs.orgmdpi.comresearchgate.nettandfonline.com. For example, rhodamine derivatives have been engineered to exhibit "turn-on" fluorescence in the presence of specific metal ions like Hg2+ or Ag+, or to act as voltage sensors acs.orgaimspress.comacs.org. This compound's spectral characteristics could be leveraged to develop new sensors for environmental monitoring, biological diagnostics, or industrial quality control, potentially integrated with smartphone-based detection systems for on-site analysis mdpi.com.

Materials Science and Nanotechnology: Rhodamine dyes can be incorporated into various material matrices to impart fluorescent properties. Electrospinning of dye-doped polymers, such as poly(methyl methacrylate) (PMMA) with Rhodamine B, has created fluorescent nanofibers for sensing and other applications researchgate.net. Similarly, rhodamine-containing chitosan (B1678972) films have been developed for their luminescent, antibacterial, and temperature-sensing properties nih.gov. This compound could be integrated into novel nanomaterials, composites, or thin films to create functional materials for optical applications, smart coatings, or advanced sensors.

Environmental Monitoring: The use of rhodamine dyes as tracers in water bodies is well-established for studying water flow and pollutant dispersion ulpgc.esnih.govmdpi.com. Advanced techniques like Surface-Enhanced Raman Scattering (SERS) are being developed for highly sensitive detection of rhodamine in environmental samples, often employing AI for spectral analysis nih.govnih.gov. Future research could explore this compound's suitability for such sensitive environmental monitoring applications, potentially combined with novel SERS substrates or AI-driven detection algorithms.

Biomedical Diagnostics and Imaging: Beyond standard microscopy, rhodamine derivatives are being explored for more specialized diagnostic imaging. For example, some rhodamine compounds are being investigated for their potential in positron emission tomography (PET) imaging or as components in contrast agents nih.gov. While specific applications for this compound in these advanced diagnostic areas are still emerging, its fundamental fluorescent properties provide a foundation for future exploration.

The interdisciplinary integration of this compound, leveraging advancements in probe design, AI, and materials science, promises to unlock new functionalities and applications in diverse scientific domains.

Compound List:

this compound

Rhodamine B (RhB)

Rhodamine 6G (R6G)

Lissamine Rhodamine B

Silicon-rhodamine (Si-rhodamine)

CF®583R

CF®597R

Alexa Fluor® 647

CF®660C

CF®680

Tetramethylrhodamine (TMR)

HMSiR680-Me

LTDR

Lamp1-SiR

SiR-chloroalkane

HaloTag

JF549

JF646

JF552

JF526

JF669

RhB-1

RhB-2

RhB-3a

RhB-3b

RhB-4

RhB-5 (Rhodamine 110)

Rh575

Rh101

P15

P41

P45

Gd(rhodamine-pip-DO3A)

RhB-EDA

HySOx

Diacetylated fluorescein (B123965) (FDA)

Dipeptidyl-rhodamine 110

Rhodamine B selenolactone (RBSe)

Rhodamine B thiolactone

Fluorescein Sodium (Na Fl)

3',3''-bis(oxospiroisobenzofuran)-3,7-bis(diethylamino)benzopyrano-xanthene (ABPX01)

BeRST 1 (Berkeley Red Sensor of Transmembrane potential)

Carbon Quantum Dots (CQDs)

Methylene Blue (MB)

Q & A

Q. What are the standard protocols for characterizing Rhodamine 6G’s photophysical properties in aqueous solutions?

Methodological Answer:

- Use UV-Vis spectroscopy to determine absorption maxima (typically ~530 nm for R6G) and molar extinction coefficients. Fluorescence emission spectra (λem ~550 nm) should be recorded using a spectrofluorometer with excitation at 488 nm .

- Measure quantum yield using a reference dye (e.g., fluorescein in 0.1 M NaOH, Φ = 0.95). Ensure solvent purity and degas samples to avoid quenching artifacts .

- Report pH, temperature, and ionic strength, as these factors influence R6G’s fluorescence intensity and stability .

Q. How should researchers safely handle and store Rhodamine 6G in laboratory settings?

Methodological Answer:

- Follow GHS guidelines: Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if airborne particles are generated during weighing .

- Store in airtight, light-resistant containers under inert gas (e.g., argon) at 4°C to prevent oxidation and photodegradation. Avoid contact with strong acids/bases due to structural instability .

- Dispose of waste via certified hazardous waste programs, as R6G is classified as acutely toxic (H302: harmful if swallowed) .

Q. What are the primary applications of R6G in fluorescence-based assays?

Methodological Answer:

- Mitochondrial staining : Incubate live cells with 1–10 µM R6G for 30 minutes; excess dye is removed via PBS washing. Confocal microscopy (ex/em: 488/550 nm) confirms mitochondrial localization .

- Surface-enhanced Raman spectroscopy (SERS) : Adsorb R6G onto gold/silver nanoparticles (1–10 nM dye) to study plasmonic effects. Optimize nanoparticle size (40–80 nm) for maximum signal enhancement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation kinetics of R6G under UV/H2O2 treatment?

Methodological Answer:

- Control variables : Standardize UV intensity (e.g., 730 µW/cm²), H2O2 concentration (47.45 mL/L), and pH (8.11) to minimize inter-study variability .

- Data validation : Use HPLC or LC-MS to confirm degradation products (e.g., benzene derivatives) instead of relying solely on UV-Vis absorbance loss, which may overestimate degradation efficiency .

- Kinetic modeling : Apply pseudo-first-order kinetics (ln(C0/C) = kt) and report R<sup>2</sup> values. Address deviations caused by •OH scavenging at high H2O2 concentrations .

Q. What experimental design principles optimize R6G-based pH-sensitive probes for in vivo imaging?

Methodological Answer:

- Probe synthesis : Modify R6G’s amino groups with pH-sensitive moieties (e.g., tertiary amines). Validate pKa shifts via fluorometric titration in buffers (pH 4–10) .

- In vivo testing : Inject probes into murine models (e.g., 0.5 mg/kg) and image using two-photon microscopy. Include negative controls (e.g., Rhodamine 110 derivatives lacking pH sensitivity) .

- Data analysis : Use ΔEtrans calculations to correlate theoretical and experimental pKa values (R<sup>2</sup> >0.85 required for validation) .

Q. How should researchers address reproducibility challenges in R6G-based studies?

Methodological Answer:

- Documentation : Adhere to FAIR data principles—provide raw spectra, instrument calibration logs, and metadata (e.g., laser power, filter settings) in supplementary materials .

- Collaborative validation : Share samples with independent labs for cross-verification. For example, compare SERS signals using identical nanoparticle batches .

- Ethical reporting : Disclose conflicts of interest (e.g., commercial dye suppliers) and obtain ethical approval for biological studies involving animal/human tissues .

Methodological Resources

- Degradation studies : Follow the UV/H2O2 protocol by [Author et al., 2024], including response surface methodology (RSM) for multi-variable optimization .

- Computational modeling : Use Gaussian or DFT software to predict R6G’s electronic transitions and validate with experimental spectra .

- Data management : Implement a Data Management Plan (DMP) outlining storage, sharing, and preservation strategies (e.g., Zenodo repositories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.